molecular formula C14H15NO2 B1317702 Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate CAS No. 129435-80-9

Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B1317702
CAS RN: 129435-80-9
M. Wt: 229.27 g/mol
InChI Key: IJHGSIQHALOUBQ-UHFFFAOYSA-N
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Description

“Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C12H13N . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrole compounds, including “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate”, often involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs .


Molecular Structure Analysis

The molecular structure of “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate” can be represented by the InChI string: InChI=1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 . This indicates that the molecule contains 12 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

Pyrrole compounds, including “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate”, are known to undergo various chemical reactions. For instance, they can participate in nucleophilic addition reactions due to the presence of a carbonyl group . The thioamide functional group in these compounds can also undergo isomerization to generate thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate” include a molecular weight of 171.2383 . Other properties such as boiling point, density, and refractive index are not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Modification and Biopolymer Application

The chemical modification of biopolymers, such as xylan, into ethers and esters showcases the potential for creating materials with specific properties through functional group transformations. The study by Petzold-Welcke et al. (2014) on xylan derivatives demonstrates how chemical modifications can lead to new biopolymers with unique properties for applications such as drug delivery, paper strength additives, and antimicrobial agents. This suggests that derivatives of pyrrole, like the compound , could be explored for similar modifications and applications in materials science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Role in Plant Defense Mechanisms

Research into plant metabolism and defense, such as the study by Qamar, Mysore, and Senthil-Kumar (2015), highlights the role of pyrroline-5-carboxylate (P5C) in plant resistance against pathogens. This indicates the importance of investigating pyrrole derivatives and their metabolic pathways in plants for developing enhanced resistance mechanisms against diseases (Qamar, Mysore, & Senthil-Kumar, 2015).

Antimicrobial and Anti-Biofilm Activities

Derivatives of natural compounds, such as carvacrol (a phenolic compound found in oregano and other herbs), have been studied for their antimicrobial and anti-biofilm properties. Marchese et al. (2018) review the antimicrobial and anti-biofilm activities of carvacrol, underlining the potential for pyrrole derivatives to be investigated for similar bioactive properties, especially considering their structural diversity and potential for chemical modification (Marchese et al., 2018).

Environmental Exposure and Health Risks

Studies on the environmental and health impacts of various chemicals, such as the review by Tsai (2013) on the herbicide paraquat, reflect the broader context of understanding the toxicological profiles of chemicals, including pyrrole derivatives. Such investigations are crucial for assessing the safety and environmental effects of these compounds (Tsai, 2013).

Future Directions

Pyrrole and pyrrolidine analogs, including “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate”, have diverse therapeutic applications and are considered potential sources of biologically active compounds . Therefore, they represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .

properties

IUPAC Name

methyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-9-13(14(16)17-3)11(2)15(10)12-7-5-4-6-8-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHGSIQHALOUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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